molecular formula C32H20N2O5 B10887350 2,2'-(Oxydibenzene-4,1-diyl)diquinoline-4-carboxylic acid

2,2'-(Oxydibenzene-4,1-diyl)diquinoline-4-carboxylic acid

Cat. No.: B10887350
M. Wt: 512.5 g/mol
InChI Key: SBSAYFGNCLIRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another approach includes the use of enaminones as intermediates, which are then cyclized to form the quinoline structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, such as transition metal complexes, to facilitate the cyclization reactions . Additionally, purification steps, such as recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinolines with various functional groups .

Scientific Research Applications

2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This results in the induction of cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form strong hydrophobic interactions with residues in the active site of HDACs, enhancing its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit HDAC3 and induce apoptosis in cancer cells sets it apart from other quinoline derivatives .

Properties

Molecular Formula

C32H20N2O5

Molecular Weight

512.5 g/mol

IUPAC Name

2-[4-[4-(4-carboxyquinolin-2-yl)phenoxy]phenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C32H20N2O5/c35-31(36)25-17-29(33-27-7-3-1-5-23(25)27)19-9-13-21(14-10-19)39-22-15-11-20(12-16-22)30-18-26(32(37)38)24-6-2-4-8-28(24)34-30/h1-18H,(H,35,36)(H,37,38)

InChI Key

SBSAYFGNCLIRDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6C(=C5)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.